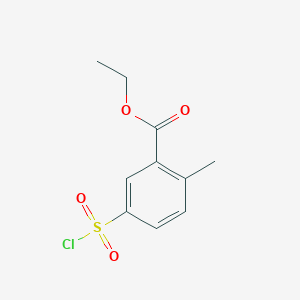

Ethyl 5-(chlorosulfonyl)-2-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 5-chlorosulfonyl-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-3-15-10(12)9-6-8(16(11,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBXCYREJOEVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the chlorosulfonation of 2-methylbenzoic acid derivatives followed by esterification with ethanol. The general synthetic pathway can be outlined as follows:

- Chlorosulfonation : The starting material, 2-methylbenzoic acid, is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.

- Esterification : The resulting sulfonyl compound is then reacted with ethanol in the presence of a catalyst to form this compound.

This method allows for the efficient production of the compound while maintaining high purity levels.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies have shown that it exhibits bacteriostatic effects against various bacterial strains at concentrations as low as 512 mg/L. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for their survival .

Cytotoxicity and Antitumor Activity

Recent evaluations have indicated that this compound possesses cytotoxic properties against several human cancer cell lines, including colorectal and kidney cancer cells. In vitro assays revealed that the compound can reduce cell viability significantly, with IC50 values indicating potent antitumor activity. For instance, in studies involving human colorectal cancer cells, concentrations above 7.3 mM resulted in over 90% reduction in cell viability .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Flow cytometry analyses have confirmed that treated cells exhibit characteristics typical of late-stage apoptosis .

Case Studies and Research Findings

Several case studies highlight the compound's potential in therapeutic applications:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of pathogenic bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

- Cytotoxic Effects on Cancer Cells : Research conducted on various human cell lines showed that this compound could selectively target cancerous cells without significantly affecting normal cells, indicating a favorable therapeutic index .

- Mechanistic Insights : Further investigations into its mechanism revealed that this compound affects mitochondrial function and induces oxidative stress in target cells, contributing to its cytotoxic effects .

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 5-(chlorosulfonyl)-2-methylbenzoate serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for diverse reactivity, making it an ideal candidate for various chemical transformations. Notably, it can be used to synthesize:

- Sulfonamide Derivatives : The chlorosulfonyl group can be transformed into sulfonamide moieties, which are crucial in medicinal chemistry for developing antibiotics and other therapeutic agents.

- Biologically Active Compounds : This compound is involved in the synthesis of several biologically active molecules, including potential antitumor agents and anti-inflammatory drugs.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its role as a building block in drug discovery. Its derivatives have been explored for:

- Antipsychotic Medications : As an intermediate in the synthesis of amisulpride, a drug used to treat schizophrenia, it highlights the compound's relevance in psychiatric pharmacotherapy .

- Antimicrobial Agents : Research indicates that compounds derived from this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Antimicrobial Agents : A study focused on synthesizing novel sulfonamide derivatives from this compound demonstrated its effectiveness in inhibiting bacterial growth. The synthesized derivatives showed promising results against various pathogens, indicating potential for further development into therapeutic agents .

- Optimization of Synthetic Routes : Research has optimized synthetic pathways involving this compound to improve yields and reduce reaction times. For instance, modifications in reaction conditions have led to increased efficiency in producing sulfonamide derivatives with high purity levels .

Summary of Findings

The applications of this compound are multifaceted, spanning chemical synthesis and pharmaceutical development. Its ability to serve as an intermediate for synthesizing biologically active compounds positions it as a valuable asset in medicinal chemistry.

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Sulfonamide Derivatives | Key for developing antibiotics |

| Pharmaceutical Development | Antipsychotic medications | Intermediate for amisulpride |

| Antimicrobial Research | Synthesis of antimicrobial agents | Effective against various bacterial strains |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 5-(chlorosulfonyl)-2-methylbenzoate belongs to a family of substituted benzoate esters with sulfonyl or halide groups. Key structural analogs include:

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate

- Molecular Formula : C₁₀H₉BrClO₄S

- Key Differences : Bromine substitution at the 3-position instead of hydrogen. This enhances electrophilicity, making it more reactive in Suzuki coupling reactions .

- Synthetic Utility : Used in cross-coupling reactions with boronic acids to generate biaryl derivatives .

Ethyl 2-methoxy-5-sulfamoylbenzoate Molecular Formula: C₁₀H₁₃NO₅S Key Differences: Methoxy group at the 2-position and sulfamoyl (-SO₂NH₂) instead of chlorosulfonyl (-SO₂Cl).

Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate

- Molecular Formula : C₁₀H₁₀BrClO₄S

- Key Differences : Bromine at the 5-position and chlorosulfonyl at the 4-position. This positional isomerism alters reactivity in nucleophilic substitution reactions .

Physicochemical Properties

Data Tables

Table 1: Comparative Molecular Data

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves two key steps:

- Chlorosulfonylation : Introduction of the chlorosulfonyl (-SO2Cl) group onto the aromatic ring.

- Esterification : Formation of the ethyl ester if starting from the free acid or other precursors.

This approach is consistent across analogs of this compound and is adapted depending on the starting material and desired purity.

Starting Materials and Reagents

| Component | Role | Typical Conditions/Notes |

|---|---|---|

| 2-Methylbenzoic acid or derivatives | Aromatic substrate | Often methyl or ethyl esters are used |

| Chlorosulfonic acid (ClSO3H) | Chlorosulfonylation reagent | Reacts with aromatic ring to introduce -SO2Cl |

| Ethanol | Esterification agent | Used to form ethyl ester if starting from acid |

| Thionyl chloride (SOCl2) | Chlorination and activation agent | Sometimes used to convert sulfonic acid to sulfonyl chloride |

| Solvents (e.g., dichloromethane) | Extraction and purification | Used for organic extraction and purification |

Detailed Preparation Procedure

Chlorosulfonylation of 2-Methylbenzoate Derivative

- The aromatic substrate, such as ethyl 2-methylbenzoate or its analogs, is reacted with chlorosulfonic acid.

- The reaction is typically carried out under stirring at controlled temperatures between 40°C and 50°C for 2 to 3 hours.

- The molar ratio of aromatic substrate to chlorosulfonic acid is generally maintained around 1:1 to 1:1.3 to ensure complete sulfonylation without excessive side reactions.

- This step introduces the chlorosulfonyl group at the 5-position relative to the methyl substituent on the aromatic ring.

Post-Chlorosulfonylation Treatment

- After completion of the chlorosulfonylation, thionyl chloride may be added to the reaction mixture at the same temperature range for 8 to 12 hours to convert any sulfonic acid intermediates to the corresponding sulfonyl chlorides.

- The reaction mixture is then cooled to below 5°C and poured into ice water with stirring to quench the reaction.

- The product is extracted with an organic solvent such as dichloromethane twice to separate the organic phase containing the desired compound.

Esterification (If Required)

- If the starting material was a free acid or intermediate sulfonic acid, esterification with ethanol is performed to yield the ethyl ester.

- This step may be conducted either before or after chlorosulfonylation depending on the synthetic route.

Purification

- The organic layers are combined and washed.

- Ammonia gas is bubbled through the solution to adjust the pH to alkaline (pH 10.1–12), facilitating removal of acidic impurities.

- The solvent is then removed by distillation under reduced pressure.

- Crystallization or recrystallization may be employed to enhance purity.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Chlorosulfonylation | Chlorosulfonic acid + aromatic substrate | 40–50°C | 2–3 hours | Molar ratio substrate:ClSO3H = 1:1–1.3 |

| Conversion to sulfonyl chloride | Thionyl chloride addition | 40–50°C | 8–12 hours | Converts sulfonic acid to sulfonyl chloride |

| Quenching and extraction | Ice water, dichloromethane extraction | <5°C (cooling) | 30 minutes stirring | Separates organic phase |

| pH adjustment | Ammonia gas to pH 10.1–12 | Ambient | Until pH reached | Neutralizes acidic impurities |

| Solvent removal | Distillation under reduced pressure | Ambient to 50°C | Until dry | Concentrates product |

Research Findings and Yields

- The process described avoids the difficulties associated with direct chlorination of water-soluble intermediates and the hazards of handling chlorosulfonic acid alone.

- High purity of product is achievable, with reported purity up to 98%.

- Yields for similar sulfonyl chloride benzoate derivatives are typically in the range of 70–80%, depending on specific conditions and starting materials.

- The method is considered cost-effective and suitable for industrial scale due to simple operation and reduced waste generation.

Comparative Notes with Analogous Compounds

- Ethyl 5-(chlorosulfonyl)-2-methylbenzoate differs from nitro-substituted analogs by lacking electron-withdrawing nitro groups, which affects reactivity and electrophilic substitution patterns.

- The absence of nitro groups may reduce side reactions and improve selectivity during chlorosulfonylation.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C10H11ClO4S |

| Molecular Weight | 262.71 g/mol |

| CAS Number | 924859-48-3 |

| IUPAC Name | Ethyl 5-chlorosulfonyl-2-methylbenzoate |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C |

| Typical Purity | Up to 98% |

| Typical Yield | 70–80% |

Q & A

Advanced Research Question

- DFT Simulations : Gaussian 09 with B3LYP/6-31G* basis set predicts reaction pathways and transition states.

- Molecular Dynamics : GROMACS models solvation effects on hydrolysis rates, aligning with experimental t₁/₂ data .

Validation : Compare computed IR spectra with experimental data to refine force field parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.